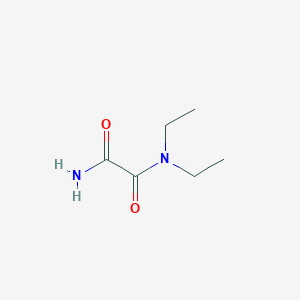

N~1~,N~1~-Diethylethanediamide

Description

N₁,N₁-Diethylethanediamide is a substituted amide derivative of ethanediamide (oxamide), where both nitrogen atoms are substituted with ethyl groups. Its molecular structure consists of a central ethanediamide backbone (C₂O₂N₂) with two ethyl groups attached to one nitrogen atom. This substitution pattern distinguishes it from simpler amides like oxamide (N,N’-dihydroxyethanediamide) or N,N-dimethylacetamide. The ethyl groups introduce steric bulk and alter electronic properties, influencing solubility, reactivity, and biological activity .

These compounds share key features, including ethyl-substituted amide functionalities, which are critical for applications in organic synthesis, coordination chemistry, and pharmaceuticals.

Properties

CAS No. |

74332-61-9 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

N',N'-diethyloxamide |

InChI |

InChI=1S/C6H12N2O2/c1-3-8(4-2)6(10)5(7)9/h3-4H2,1-2H3,(H2,7,9) |

InChI Key |

HWCVOHTUMBPBSE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~1~-Diethylethanediamide can be synthesized through the reaction of diethylamine with 2-chloroethanamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, N1,N~1~-Diethylethanediamide is produced using similar synthetic routes but on a larger scale. The process involves the careful handling of raw materials and the use of specialized equipment to maintain reaction conditions and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Diethylethanediamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: The secondary amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in reactions with N1,N~1~-Diethylethanediamide include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from reactions involving N1,N~1~-Diethylethanediamide depend on the specific reaction conditions and reagents used. For example, oxidation can yield amides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N~1~,N~1~-Diethylethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N~1~-Diethylethanediamide involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions. The compound’s secondary amine groups play a crucial role in its binding affinity and reactivity .

Comparison with Similar Compounds

Key Findings:

Substituent Effects :

- Ethyl groups in N₁,N₁-Diethylethanediamide increase steric hindrance compared to methyl-substituted analogs like N,N-Dimethylacetamide, reducing its reactivity in nucleophilic reactions but improving stability in acidic conditions .

- Hydroxyl groups in oxamide enhance polarity and hydrogen-bonding capacity, making it suitable for applications requiring solubility in aqueous systems .

Biological Activity: Diethyl-substituted amides (e.g., N,N-Diethylacetamide) exhibit moderate toxicity profiles compared to dimethyl analogs, which are more volatile and pose higher inhalation risks .

Industrial Utility: N,N-Diethylacetamide’s aprotic nature makes it ideal for dissolving polymers and facilitating reactions requiring non-nucleophilic conditions . Oxamide’s slow nitrogen release under soil conditions positions it as a sustainable fertilizer additive .

Biological Activity

N,N-Diethylethanediamide (DEEDA), a derivative of ethanediamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C6H14N2O

- Molecular Weight : 130.19 g/mol

- IUPAC Name : N,N-diethyl-ethanediamide

The compound features two ethyl groups attached to the nitrogen atoms of the ethanediamine backbone, which may influence its solubility and reactivity.

DEEDA's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. The amide functional groups can participate in hydrogen bonding, which may facilitate interactions with enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : DEEDA has been shown to inhibit certain enzymes, potentially affecting metabolic processes.

- Antimicrobial Activity : Preliminary studies suggest that DEEDA exhibits antimicrobial properties against a range of pathogens, indicating its potential as an antibacterial agent.

Antimicrobial Properties

Research indicates that DEEDA demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study conducted by Hiremathad et al. (2015) highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have shown that DEEDA can induce apoptosis in cancer cell lines, suggesting potential anticancer properties. Witusik-Perkowska et al. (2023) reported that DEEDA inhibited cell proliferation in various cancer types, including breast and lung cancer cells .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of DEEDA suggest it may modulate neurotransmitter systems, offering potential benefits in neurodegenerative diseases. Studies indicate that DEEDA may enhance cognitive function by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain .

Case Studies

- Antimicrobial Study : In a controlled laboratory setting, DEEDA was tested against multiple bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with higher concentrations yielding more substantial effects.

- Cancer Cell Line Research : In experiments involving human breast cancer cell lines, DEEDA treatment resulted in a significant decrease in cell viability after 48 hours, suggesting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.